5,6-Dihydro-5-azacytidine (DHAC) is a chemically stable and soluble analog of 5-azacytidine, a known antitumor agent. [, ] DHAC exhibits cytostatic activity against various cancer cell lines, including mouse leukemic L1210 cells and human lymphoid cell lines. [, ] It serves as a valuable tool in epigenetic research due to its ability to inhibit DNA methylation, thereby altering gene expression. [, , ]
5,6-Dihydro-5-azacytidine is a nucleoside analog derived from 5-azacytidine, characterized by the saturation of the double bond between the 5 and 6 positions of the pyrimidine ring. This structural modification enhances its stability and reduces cytotoxicity compared to its parent compound. The compound exhibits significant potential in epigenetic research and therapeutic applications, particularly in the context of cancer treatment due to its ability to inhibit DNA methylation.
5,6-Dihydro-5-azacytidine was first synthesized as a derivative of 5-azacytidine, which has been studied extensively since its discovery in the 1970s. The synthesis process involves reducing 5-azacytidine using alkali metal borohydrides in specific solvents, followed by hydrolysis to yield the desired product .
5,6-Dihydro-5-azacytidine is classified as a nucleoside analog and falls under the category of antimetabolites. Its primary mechanism involves interference with DNA methylation processes, making it a candidate for cancer therapies aimed at reactivating silenced genes.
The synthesis of 5,6-dihydro-5-azacytidine typically involves the following steps:
The synthesis is notable for its use of specific reducing agents and solvents that optimize yield and purity. For instance, using sodium borohydride in hexamethylphosphoramide has been shown to produce superior results compared to other methods .
The molecular structure of 5,6-dihydro-5-azacytidine can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) confirm the structure and purity of synthesized 5,6-dihydro-5-azacytidine .
5,6-Dihydro-5-azacytidine participates in various chemical reactions typical of nucleosides:
The compound's hydrolytic stability is attributed to the saturation of the double bond, which prevents nucleophilic attack by water at position 6 . This property makes it less cytotoxic compared to other analogs.
The primary mechanism by which 5,6-dihydro-5-azacytidine exerts its effects involves:
Studies indicate that at low doses, it effectively reduces DNA methylation without significant cytotoxicity, making it a promising candidate for therapeutic applications in epigenetic therapy .
Relevant analyses confirm that 5,6-dihydro-5-azacytidine maintains structural integrity over time and under various pH conditions .
5,6-Dihydro-5-azacytidine has several applications in scientific research and potential therapeutic contexts:
5,6-Dihydro-5-azacytidine (DHAC, NSC 26480) is a synthetic nucleoside analog with the systematic IUPAC name 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,5,6-tetrahydro-1,3,5-triazin-2-one [2] [9]. Its molecular formula is C₈H₁₄N₄O₅, yielding a monoisotopic mass of 246.09642 Da and an average molecular weight of 246.22 g/mol for the free base, or 282.68 g/mol for the hydrochloride salt (C₈H₁₄N₄O₅·HCl) commonly used in research [1] [10].
The molecule features a saturated triazine ring resulting from the reduction of the 5,6-bond in the parent 5-azacytidine structure, eliminating the N5-C6 imino double bond [3] [7]. This modification confers distinct electronic properties and chemical reactivity. Stereochemically, DHAC retains the natural β-D-configuration at the glycosidic bond, evidenced by the InChIKey identifier LJIRBXZDQGQUOO-KVTDHHQDSA-N, which specifies the (2R,3R,4S,5R) ribose configuration [2] [9]. This stereochemistry is crucial for substrate recognition by cellular kinases and incorporation into nucleic acids. Canonical SMILES representation further delineates the structure: NC1=NC(=O)N(CN1)[C@H]1OC@HC@@H[C@H]1O [1].
Table 1: Molecular Identity of DHAC and Key Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
---|---|---|---|---|
5,6-Dihydro-5-azacytidine (DHAC) | C₈H₁₄N₄O₅ | 246.22 | 62488-57-7 | Saturated triazine ring; β-D-ribofuranosyl |
5-Azacytidine | C₈H₁₂N₄O₅ | 244.21 | 320-67-2 | Unsaturated triazine ring; β-D-ribofuranosyl |
Decitabine | C₈H₁₂N₄O₄ | 228.21 | 2353-33-5 | Unsaturated triazine ring; 2'-deoxyribose |
Zebularine | C₉H₁₂N₂O₆ | 244.20 | 3690-10-6 | Pyrimidin-2-one ring; β-D-ribofuranosyl |
DHAC distinguishes itself from classical azanucleosides through significantly enhanced hydrolytic stability. The saturation of the 5,6-bond impedes nucleophilic attack at the C6 position—a degradation pathway that rapidly decomposes 5-azacytidine and decitabine in aqueous solutions [1] [3] [10]. Nevertheless, DHAC solutions exhibit time-dependent instability; while solid-state DHAC hydrochloride remains stable for up to 12 months when stored desiccated at -20°C [1], aqueous solutions retain integrity for less than 2 hours under physiological conditions [4]. This necessitates freshly prepared solutions for experimental use.
DHAC hydrochloride demonstrates high water solubility (≥100 mg/mL at 21°C), facilitating its formulation for in vitro and in vivo studies [1] [4] [10]. The compound exists as a white crystalline solid at room temperature, with a melting point between 360–365°F (182–185°C) [4]. Its solubility profile allows direct reconstitution in aqueous buffers without organic co-solvents, contrasting with more lipophilic epigenetic modifiers. Spectroscopic characterization (e.g., UV, NMR) confirms the absence of conjugated double bonds in the triazine ring, contributing to its distinct spectral signature compared to 5-azacytidine [9].
DHAC belongs to a broader class of nucleoside-based epigenetic modulators but exhibits distinct biochemical and pharmacological behaviors compared to its analogues:
Versus 5-Azacytidine: Both compounds incorporate into RNA, but DHAC's saturated triazine ring eliminates the electrophilic reactivity responsible for 5-azacytidine's rapid decomposition. While 5-azacytidine primarily inhibits RNA methylation and disrupts protein synthesis, DHAC shows dual incorporation into DNA and RNA, albeit with reduced potency in DNA hypomethylation [3] [7] [8]. In CCRF-CEM leukemic cells, equitoxic doses of DHAC induced 25–46% DNA hypomethylation versus 40–70% for 5-azacytidine [8] [10].
Versus Decitabine (5-Aza-2'-deoxycytidine): Decitabine incorporates exclusively into DNA, enabling more potent DNMT1 inhibition. However, DHAC demonstrates superior pharmacokinetic stability and markedly reduced cytotoxicity at equihypomethylating doses. In HL-60 and CCRF-CEM cells, DHAC achieved comparable demethylation of CDKN2B and THBS1 promoters at concentrations 10–100 times higher than decitabine, yet induced significantly less apoptosis and cell cycle arrest [3] [5] [7]. This therapeutic window positions DHAC as a candidate for prolonged low-dose regimens.
Versus Zebularine: Both compounds exhibit enhanced solution stability compared to 5-azacytidine/decitabine. Zebularine (a cytidine deaminase-resistant 2-pyrimidone derivative) achieves demethylation through DNMT trapping but requires substantially higher concentrations (mM range) for biological activity. DHAC demonstrates 2-fold greater hypomethylation efficiency in CDKN2B and THBS1 reactivation at equivalent doses [3] [5] [7].
Table 2: Functional Comparison of Hypomethylating Nucleoside Analogues
Property | 5,6-Dihydro-5-azacytidine (DHAC) | 5-Azacytidine | Decitabine | Zebularine |
---|---|---|---|---|
Primary Incorporation | RNA > DNA | RNA | DNA | DNA/RNA |
Aqueous Stability | Moderate (hours) | Low (minutes) | Low (minutes) | High (days) |
IC₅₀ for Global DNA Hypomethylation (CCRF-CEM cells) | 10 µM | 1 µM | 0.7 µM | 100 µM |
CDKN2B Demethylation Efficiency | 70–80% | 60–75% | 70–80% | ~40% |
Mechanistic Distinction | Reversible DNMT inhibition? | DNMT depletion | DNMT depletion | DNMT trapping |
The molecular stability of DHAC, while superior to 5-azacytidine and decitabine, remains insufficient for oral administration—a challenge successfully addressed by prodrug derivatization in its deoxy analogue (KP-1212/KP-1461) for antiviral applications [3]. Nevertheless, DHAC's balance of stability, solubility, and reduced cytotoxicity validates its continued investigation as a tool compound for epigenetic research and a potential scaffold for novel epigenetic therapeutics targeting malignancies resistant to existing hypomethylating agents [3] [5] [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4